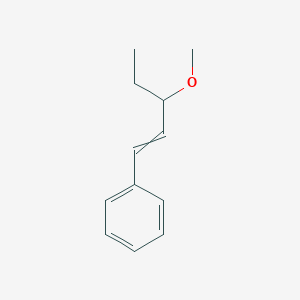
(3-Methoxypent-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxypent-1-en-1-yl)benzene: is an organic compound that features a benzene ring substituted with a (3-methoxypent-1-en-1-yl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypent-1-en-1-yl)benzene can be achieved through a cross-coupling reaction of allylic aryl ethers with arylmagnesium reagents. This reaction is catalyzed by nickel pincer complexes, specifically β-aminoketonato- and β-diketiminato-based pincer-type nickel (II) complexes . The reaction proceeds via a π-allyl nickel intermediate, leading to the formation of the desired product in high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methoxypent-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (3-Methoxypent-1-en-1-yl)benzene is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions .
Biology and Medicine:
Industry: The compound can be used in the production of specialty chemicals and materials, where its unique structural properties may impart desirable characteristics to the final products.
Mecanismo De Acción
The mechanism by which (3-Methoxypent-1-en-1-yl)benzene exerts its effects in chemical reactions involves the formation of intermediates, such as π-allyl nickel complexes in cross-coupling reactions These intermediates facilitate the formation of carbon-carbon bonds, leading to the desired products
Comparación Con Compuestos Similares
Allylbenzene: A simpler compound with an allyl group attached to a benzene ring.
Methoxybenzene (Anisole): A compound with a methoxy group attached to a benzene ring.
Cinnamyl Ethers: Compounds with a cinnamyl group attached to an ether linkage.
Uniqueness: (3-Methoxypent-1-en-1-yl)benzene is unique due to the presence of both a methoxy group and a pentenyl group attached to the benzene ring
Propiedades
Número CAS |
53963-37-4 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-methoxypent-1-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-12(13-2)10-9-11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3 |
Clave InChI |
DQBRFHQAFIYBMG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=CC1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
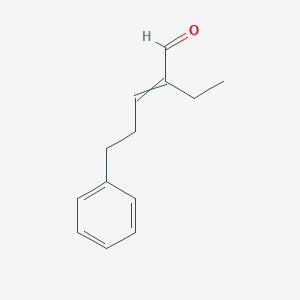


![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
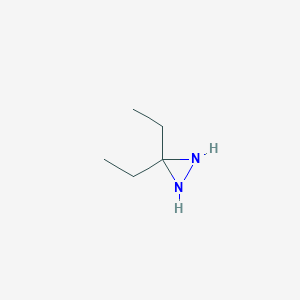
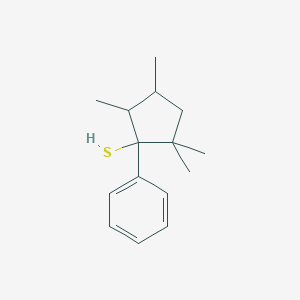
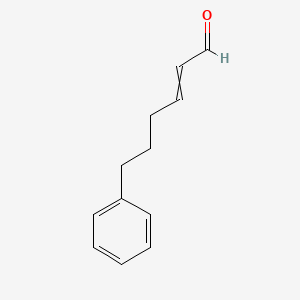
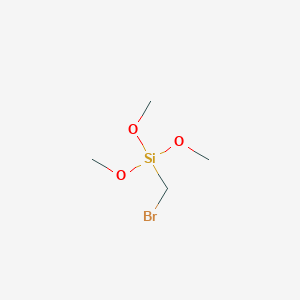
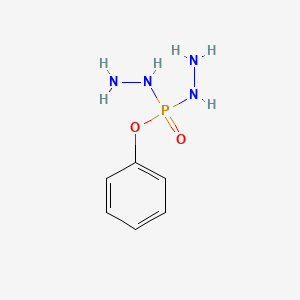
![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
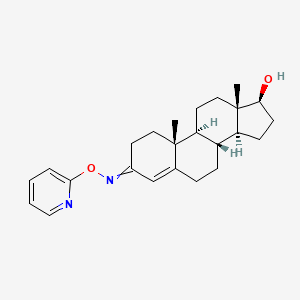
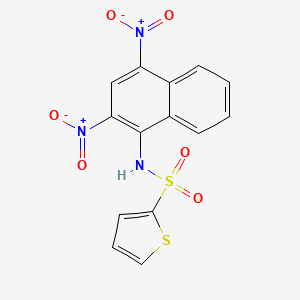
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)
